HLö-7 dimesylate is a synthetic compound primarily developed as a reactivator of acetylcholinesterase, an enzyme inhibited by organophosphorus nerve agents. It is classified as an oxime, which is a functional group characterized by the presence of a nitrogen atom double-bonded to an oxygen atom and single-bonded to a carbon atom. This compound has garnered attention due to its potential therapeutic applications in treating poisoning from nerve agents.
HLö-7 dimesylate belongs to the class of acetylcholinesterase reactivators. Its chemical structure includes a methanesulfonate group, which enhances its solubility and stability compared to other similar compounds. This classification is essential for understanding its mechanism of action and potential applications in toxicology and pharmacology.
The synthesis of HLö-7 dimesylate involves several key steps, including the reduction of intermediates and ion exchange processes. A notable method is the use of diborane (DIBAL) for the reduction of bis-aldehyde intermediates, followed by ion exchange using methanesulfonic acid-treated Dowex monosphere resin .
The synthesis typically begins with the preparation of HLö-7 diiodide, which is then subjected to ion exchange to form HLö-7 dimesylate. The process has been optimized to achieve high yields and purity, with reported yields reaching up to 89% under specific conditions. The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) to confirm its structure and identify any by-products .
HLö-7 dimesylate has a complex molecular structure that includes multiple functional groups essential for its activity as an acetylcholinesterase reactivator. The chemical formula can be represented as C₁₃H₁₈N₄O₆S₂, highlighting the presence of methanesulfonate groups.
The molecular weight of HLö-7 dimesylate is approximately 358.43 g/mol. The melting point is reported between 194–196 °C, indicating its thermal stability . The structural elucidation through NMR spectroscopy provides detailed information about the arrangement of atoms within the molecule.
HLö-7 dimesylate undergoes important chemical reactions that facilitate its function as a reactivator for acetylcholinesterase. Upon exposure to organophosphorus compounds, it is believed to reactivate the inhibited enzyme through nucleophilic attack on the phosphorus atom, thereby restoring enzymatic activity.
The reactivation process involves the formation of a stable intermediate that subsequently releases the organophosphate moiety from the active site of acetylcholinesterase. This mechanism has been validated through various assays demonstrating HLö-7's efficacy against different nerve agents in both in vitro and ex vivo models .
The mechanism by which HLö-7 dimesylate reactivates acetylcholinesterase involves several steps:
Studies have shown that HLö-7 exhibits significant reactivation potency comparable to other leading oxime therapies when tested against organophosphate compounds .
HLö-7 dimesylate is characterized by its solubility in water due to the presence of methanesulfonate groups, making it more effective for therapeutic applications compared to less soluble counterparts .
The compound demonstrates stability under physiological conditions, which is crucial for its application as an antidote. Its ability to maintain activity over time enhances its utility in emergency medical scenarios involving chemical exposure.
HLö-7 dimesylate has significant scientific uses, particularly in toxicology and pharmacology:
The systematic IUPAC name for HLö-7 dimesylate is 1-[[[4-(aminocarbonyl)pyridinio]methoxy]methyl]-2,4-bis[(hydroxyimino)methyl]pyridinium dimethanesulfonate. Its molecular formula is C₁₅H₁₇N₅O₄·2CH₃O₃S, with a molecular weight of 579.58 g/mol. The compound features two positively charged pyridinium rings connected by an ether linker, with carbamoyl and amidoxime functional groups critical for reactivation efficacy. The crystalline preparation consists predominantly (~96%) of the pharmacologically active syn/syn-isomer, with minor contributions from the syn/anti-isomer (<2%) and trace by-products. This stereochemical purity enhances its consistent biological activity [1] [2].
Table 1: Chemical Identifiers for HLö-7 Dimesylate
Identifier Type | Value |
---|---|
CAS Registry Number | 145613-73-6 |
UNII | 592G75H1A0 |
Molecular Formula | C₁₅H₁₇N₅O₄·2CH₃O₃S |
InChI Key | XLJDHNWDIFYIHX-UHFFFAOYSA-N |
SMILES | [n+]1(c(/C=N/O)cc(/C=N/O)cc1)COC[n+]2ccc(C(N)=O)cc2.S(=O)(C)(=O)[O-].S(=O)(C)(=O)[O-] |
HLö-7 emerged from systematic optimization of bispyridinium oximes to overcome the narrow spectrum limitations of monopyridinium oximes (e.g., pralidoxime) and early bis-oximes like obidoxime. Its molecular architecture integrates structural motifs from HI-6 (the 4-aminocarbonyl pyridinium ring) with an additional oxime group at the 4-position of the second pyridinium ring. This bis-oxime configuration significantly broadened reactivation capabilities against structurally diverse organophosphorus AChE inhibitors:
Table 2: Comparative Efficacy of Oximes Against Nerve Agents
Nerve Agent | Oxime | Protective Ratio (Mice) | Erythrocyte AChE Reactivation |
---|---|---|---|
Soman (GD) | HLö-7 | 5.0 | Superior to HI-6 |
HI-6 | 2.5 | Moderate | |
Sarin (GB) | HLö-7 | 8.0 | Superior to HI-6 |
HI-6 | 8.0 | Moderate | |
Tabun (GA) | HLö-7 | 4.3 (Guinea pigs) | Significantly superior to HI-6 |
HI-6 | 3.8 (Guinea pigs) | Limited |
The dimethanesulfonate salt was specifically engineered to address pharmaceutical limitations of chloride salt forms:
Table 3: Advantages of Dimesylate Salt Formulation
Property | Chloride Salt | Dimesylate Salt | Functional Impact |
---|---|---|---|
Aqueous Stability | Low (0.2 years at 8°C) | High (suitable for lyophilization) | Enables long shelf-life in autoinjectors |
Synthetic Precursors | Carcinogenic reagents | Non-mutagenic reagents | Safer manufacturing process |
Solubility Profile | Limited in water | High water solubility | Allows concentrated dosing solutions |
Crystalline Purity | Variable isomer composition | >96% syn/syn isomer | Consistent pharmacological activity |
HLö-7 dimesylate has served as both a therapeutic candidate and critical research tool for elucidating structure-reactivation relationships in acetylcholinesterase therapeutics. Its broad-spectrum efficacy stems from molecular flexibility accommodating diverse organophosphate structures within the AChE active site gorge. Key research contributions include:
The compound addresses critical capability gaps in military and civilian chemical defense:
Table 4: Key Performance Characteristics in Animal Models
Parameter | Atropine Alone | Atropine + HLö-7 | Improvement Factor |
---|---|---|---|
Survival Time (5xLD₅₀ soman) | 27 minutes | 57 minutes | 2.1x |
Respiratory Function Recovery | Slow | Rapid (60% in 3 min) | Clinically significant |
Convulsion Severity | Severe | Markedly decreased | Functional improvement |
Hypothermia | Significant | Moderated | Physiological stability |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8